3-(2-bromoethynyl)azetidin-3-ol hydrochloride
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Overview
Description
3-(2-bromoethynyl)azetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethynyl)azetidin-3-ol hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the bromoethynyl group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromoethynyl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group on the azetidine ring can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under certain conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like sodium periodate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can modify the hydroxyl group to form ketones or alcohols .
Scientific Research Applications
3-(2-bromoethynyl)azetidin-3-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2-bromoethynyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol hydrochloride: A similar compound with a hydroxyl group on the azetidine ring but without the bromoethynyl group.
3-bromoazetidine: Another related compound with a bromine atom on the azetidine ring
Uniqueness
3-(2-bromoethynyl)azetidin-3-ol hydrochloride is unique due to the presence of both the bromoethynyl and hydroxyl groups on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2763776-30-1 |
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Molecular Formula |
C5H7BrClNO |
Molecular Weight |
212.5 |
Purity |
95 |
Origin of Product |
United States |
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